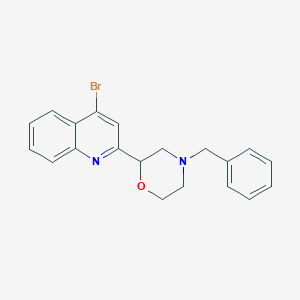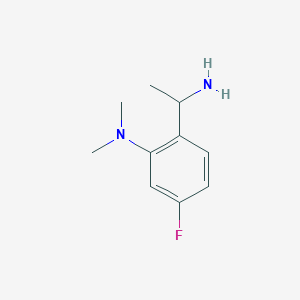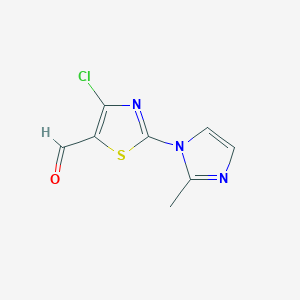![molecular formula C21H19N7O B13078387 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile CAS No. 1202618-71-0](/img/structure/B13078387.png)
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and pyridine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
準備方法
One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the desired product in good-to-excellent yields.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the heterocyclic rings makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different substituents onto the aromatic rings.
科学的研究の応用
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in signaling pathways, thereby affecting cellular processes and potentially providing therapeutic benefits .
類似化合物との比較
Similar compounds to 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile include other heterocyclic compounds containing triazole, pyrazole, or pyridine rings. Some examples are:
1,2,4-Triazole derivatives: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Pyrazole derivatives: These compounds exhibit a wide range of pharmacological activities, such as anti-inflammatory, analgesic, and antipyretic effects.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic applications, including as antiviral, antimalarial, and anticancer agents.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer distinct biological and chemical properties not found in simpler analogs.
特性
CAS番号 |
1202618-71-0 |
|---|---|
分子式 |
C21H19N7O |
分子量 |
385.4 g/mol |
IUPAC名 |
4-[2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]benzonitrile |
InChI |
InChI=1S/C21H19N7O/c22-11-15-5-7-16(8-6-15)19-4-1-9-28-20(19)25-21(26-28)24-17-12-23-27(13-17)14-18-3-2-10-29-18/h1,4-9,12-13,18H,2-3,10,14H2,(H,24,26) |
InChIキー |
XHCPXDAZLQCZDG-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CN2C=C(C=N2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)

![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)








